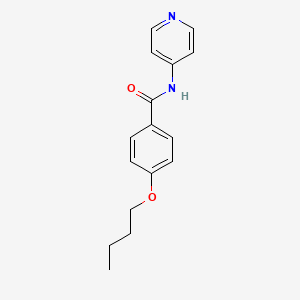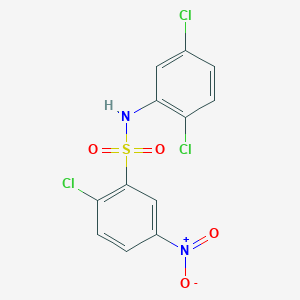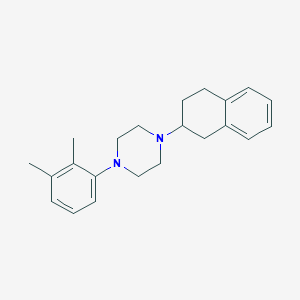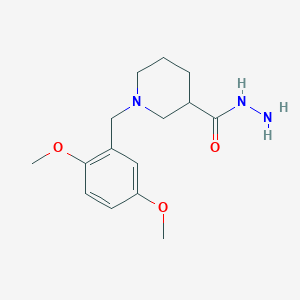![molecular formula C22H24O3 B5122470 2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene, commonly known as NP-ETPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NP-ETPN belongs to the class of naphthalene derivatives and is widely used in various fields of research such as medicinal chemistry, material science, and environmental science.
Scientific Research Applications
NP-ETPN has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-tumor activity against various cancer cell lines such as breast cancer, liver cancer, and lung cancer (Liu et al., 2018). Additionally, NP-ETPN has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis (Liu et al., 2018).
Mechanism of Action
The mechanism of action of NP-ETPN involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in the regulation of cell growth and survival (Liu et al., 2018). NP-ETPN has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting this pathway (Liu et al., 2018). Additionally, NP-ETPN has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation (Liu et al., 2018).
Biochemical and Physiological Effects
NP-ETPN has been shown to exhibit low toxicity in both in vitro and in vivo studies (Liu et al., 2018). It has been found to be well-tolerated in animal models, with no significant adverse effects observed (Liu et al., 2018). Additionally, NP-ETPN has been shown to possess good solubility and bioavailability, making it a potential candidate for drug development (Liu et al., 2018).
Advantages and Limitations for Lab Experiments
One of the major advantages of NP-ETPN is its potent anti-tumor activity, which makes it a potential candidate for cancer treatment. Additionally, NP-ETPN has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of NP-ETPN is its low water solubility, which can make it difficult to work with in certain experiments (Liu et al., 2018).
Future Directions
There are several potential future directions for research involving NP-ETPN. One area of research could focus on the development of NP-ETPN-based drug formulations for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of NP-ETPN and its potential applications in other fields such as material science and environmental science. Finally, studies could be conducted to optimize the synthesis method of NP-ETPN to improve its yield and purity (Liu et al., 2018).
Conclusion
In conclusion, NP-ETPN is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. NP-ETPN exhibits potent anti-tumor activity and possesses anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential applications of NP-ETPN and to optimize its synthesis method.
Synthesis Methods
The synthesis of NP-ETPN involves the reaction of 2-naphthol with 4-ethoxyphenol in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with 4-bromobutyl bromide in the presence of a solvent such as dimethylformamide to obtain the final product, NP-ETPN. The overall yield of the synthesis process is around 60-70% (Liu et al., 2018).
properties
IUPAC Name |
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-2-23-20-11-13-21(14-12-20)24-15-5-6-16-25-22-10-9-18-7-3-4-8-19(18)17-22/h3-4,7-14,17H,2,5-6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRECAYVWXGPILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Ethoxyphenoxy)butoxy]naphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5122422.png)

![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)
![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5122477.png)
![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)